N-Octadecyl-L-tyrosine
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Overview
Description
N-Octadecyl-L-tyrosine: is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is esterified with an octadecyl (stearyl) group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of biochemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-L-tyrosine typically involves the esterification of L-tyrosine with octadecanol. The reaction is usually catalyzed by acidic or enzymatic catalysts. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Octadecyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and carboxylic acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Octadecanol and L-tyrosine.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: N-Octadecyl-L-tyrosine is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study membrane proteins and lipid interactions. Its amphiphilic properties make it useful in the formation of liposomes and other lipid-based delivery systems.
Medicine: this compound has potential applications in drug delivery systems, particularly in the formulation of liposomal drugs. Its ability to interact with biological membranes enhances the bioavailability and efficacy of encapsulated drugs.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the stabilization of emulsions and the enhancement of product texture.
Mechanism of Action
The mechanism of action of N-Octadecyl-L-tyrosine is primarily related to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across biological membranes. The phenolic hydroxyl group of the tyrosine moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group attached to the amino group. It is used as a dietary supplement and in parenteral nutrition.
L-Tyrosine: The parent amino acid, used in protein synthesis and as a precursor to neurotransmitters like dopamine and norepinephrine.
N-Octadecyl-L-tyrosinamide: Similar to N-Octadecyl-L-tyrosine but with an amide linkage instead of an ester. It has similar amphiphilic properties and applications.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its long hydrophobic tail and hydrophilic head make it particularly effective as a surfactant and in forming stable lipid-based structures. This uniqueness is leveraged in various applications, from drug delivery to cosmetics.
Biological Activity
N-Octadecyl-L-tyrosine (NODTY) is a compound derived from the amino acid L-tyrosine, modified with an octadecyl chain. This modification enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and research findings.
This compound is characterized by its long hydrophobic alkyl chain, which affects its solubility and interaction with biological membranes. The structure can be summarized as follows:
- Molecular Formula : C27H49NO3
- Molecular Weight : 433.7 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : As a derivative of L-tyrosine, NODTY may influence the synthesis of catecholamines (dopamine, norepinephrine) by serving as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Enhanced catecholamine levels can lead to improved cognitive functions and stress responses .
- Membrane Interaction : The hydrophobic nature of the octadecyl group allows NODTY to integrate into lipid membranes, potentially altering membrane fluidity and affecting receptor signaling pathways .
- Antioxidant Activity : Similar to other tyrosine derivatives, NODTY may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This could be particularly relevant in neuroprotective contexts .
Stress Response
N-Acetyl-L-tyrosine (NAT), another derivative of L-tyrosine, has been shown to play a role in mitohormesis—a process where low levels of reactive oxygen species (ROS) induce a cytoprotective response. Although specific studies on NODTY are scarce, it is plausible that similar mechanisms could apply due to its structural characteristics .
Case Studies
- Cognitive Performance Enhancement : In a controlled study involving older adults, participants receiving tyrosine showed improved cognitive flexibility during stressful tasks. This suggests that compounds like NODTY could potentially offer similar benefits due to their relationship with neurotransmitter synthesis .
- Oxidative Stress Mitigation : Research on NAT indicates that L-tyrosine derivatives can enhance the expression of antioxidant enzymes under stress conditions. While specific data on NODTY is lacking, this points to a potential area for future research regarding its protective effects against oxidative damage .
Research Findings Summary Table
Properties
CAS No. |
160011-20-1 |
---|---|
Molecular Formula |
C27H47NO3 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(octadecylamino)propanoic acid |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-26(27(30)31)23-24-18-20-25(29)21-19-24/h18-21,26,28-29H,2-17,22-23H2,1H3,(H,30,31)/t26-/m0/s1 |
InChI Key |
GHAXTSRJNHYMFC-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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